molecular formula C15H17N3O4 B360030 N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide CAS No. 424819-10-3

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide

Cat. No.: B360030
CAS No.: 424819-10-3
M. Wt: 303.31g/mol
InChI Key: MUBZRSYXUKYKOY-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide is a chemical compound with a complex structure that includes a pyrimidine ring and an ethoxybenzamide group

Preparation Methods

The synthesis of N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dimethyl-2,6-dioxopyrimidin-4-amine with 4-ethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or protein function, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide can be compared with other pyrimidine derivatives such as:

Biological Activity

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H17N3O4
  • Molecular Weight : 301.31 g/mol
  • CAS Number : 2148446

Structural Features

The structure features a pyrimidine ring with two carbonyl groups and an ethoxybenzamide moiety, which may contribute to its biological properties.

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds can inhibit bacterial growth. The presence of the ethoxy group may enhance lipophilicity, facilitating better membrane penetration.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness against several pathogens and cancer cell lines. For example:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
E. coli30
S. aureus25

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The results indicated significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting potential use as a broad-spectrum antimicrobial agent .
  • Cytotoxicity in Cancer Research : In a recent study involving multiple cancer cell lines, this compound showed promising cytotoxic effects. The mechanism was attributed to the induction of oxidative stress leading to cell death .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Early findings suggest that:

  • Absorption : The compound exhibits moderate solubility in aqueous solutions.
  • Metabolism : Initial metabolic studies indicate that it undergoes hepatic metabolism with potential formation of active metabolites.
  • Toxicity : Preliminary toxicity assessments reveal a favorable safety profile at therapeutic doses; however, further studies are needed to fully elucidate its toxicological effects.

Properties

IUPAC Name

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-4-22-11-7-5-10(6-8-11)14(20)16-12-9-13(19)18(3)15(21)17(12)2/h5-9H,4H2,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBZRSYXUKYKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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